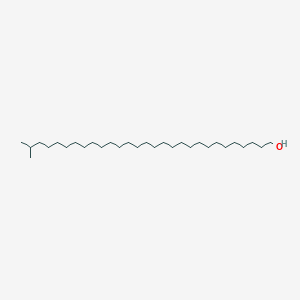

28-Methylnonacosan-1-ol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

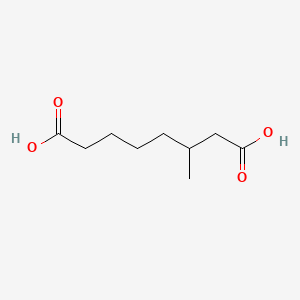

28-methylnonacosan-1-ol is an ultra-long-chain primary fatty alcohol that is nonacosan-1-ol substituted by a methyl group at position 28. It derives from a hydride of a nonacosane.

Scientific Research Applications

Triterpenoid Derivatives and Their Biological Activities

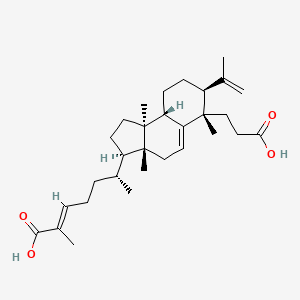

Triterpenoids, a class of compounds to which 28-Methylnonacosan-1-ol is related, have been extensively studied for their diverse biological activities. Sporn et al. (2011) highlight the development and biological activity of synthetic oleanane triterpenoids, which have shown potent anti-inflammatory effects in various organ systems and animal models. One specific derivative, CDDO-Me, is undergoing clinical trials for its potential in preventing and treating tissue injuries caused by inflammatory and oxidative stress (Sporn et al., 2011).

Chemotherapeutic Potential

Oleanolic acid, closely related to 28-Methylnonacosan-1-ol, and its derivatives, have shown promising results in cancer research. Shanmugam et al. (2014) reviewed the molecular targets of oleanolic acid and its derivatives, noting their potential in preclinical and clinical cancer therapy due to their ability to modulate multiple signaling pathways in tumor cells (Shanmugam et al., 2014).

Antiviral Applications

The study of 28-mer phosphorothioate oligodeoxycytidine (S-(dC)28) by Gao et al. (1990) demonstrated its inhibitory effect on herpes simplex virus type 2 (HSV-2), suggesting potential antiviral applications. This study revealed that S-(dC)28 interferes with viral adsorption and DNA synthesis, indicating a novel approach for anti-HSV chemotherapy (Gao et al., 1990).

Inhibition of Cellular Processes

Ahmad et al. (2008) discovered that CDDO-Me, a derivative of oleanolic acid, inhibits the JAK1-STAT3 pathway in cancer cells. This pathway is critical for cancer cell proliferation and survival. Their research indicates that CDDO-Me forms adducts with JAK1 and STAT3, providing a direct mechanism for its inhibitory effects (Ahmad et al., 2008).

properties

Product Name |

28-Methylnonacosan-1-ol |

|---|---|

Molecular Formula |

C30H62O |

Molecular Weight |

438.8 g/mol |

IUPAC Name |

28-methylnonacosan-1-ol |

InChI |

InChI=1S/C30H62O/c1-30(2)28-26-24-22-20-18-16-14-12-10-8-6-4-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31/h30-31H,3-29H2,1-2H3 |

InChI Key |

JLFAUQJLFMCCHI-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CCCCCCCCCCCCCCCCCCCCCCCCCCCO |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(3E,5E,7S,8S,11E,13E,15S,16S)-16-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2R,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-8-[(2S,3R,4S)-4-[(2R,4R,5R,6R)-4-[(2S,4S,5S,6S)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-5-ethyl-2-hydroxy-6-methyloxan-2-yl]-3-hydroxypentan-2-yl]-7,15-dimethyl-1,9-dioxacyclohexadeca-3,5,11,13-tetraene-2,10-dione](/img/structure/B1254731.png)

![[(1R,2R,3E,5R,7S,9E,11R,12S,15R,16S)-16-benzyl-5,12-dihydroxy-5,7,13,14-tetramethyl-6,18-dioxo-17-azatricyclo[9.7.0.01,15]octadeca-3,9,13-trien-2-yl] acetate](/img/structure/B1254743.png)